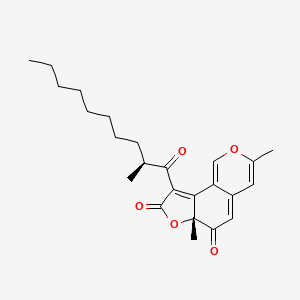

Deflectin 2a

説明

Deflectin 2a is a fungal-derived secondary metabolite belonging to the polyketide class, structurally characterized by a planar tricyclic core (A–C rings) and stereochemical complexity at key positions such as C-5. Deflectin 1a (6) was initially misassigned as 7R configuration but later revised to 7S via synthetic validation, highlighting the critical role of stereochemistry in these compounds . Deflectin 2a is hypothesized to share a biosynthetic pathway with Deflectin 1a but differs in polyketide chain length or oxidation patterns, as suggested by analogous pathways in marine fungi .

特性

CAS番号 |

79495-62-8 |

|---|---|

分子式 |

C24H30O5 |

分子量 |

398.5 g/mol |

IUPAC名 |

(6aR)-3,6a-dimethyl-9-[(2S)-2-methyldecanoyl]furo[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C24H30O5/c1-5-6-7-8-9-10-11-15(2)22(26)20-21-18-14-28-16(3)12-17(18)13-19(25)24(21,4)29-23(20)27/h12-15H,5-11H2,1-4H3/t15-,24-/m0/s1 |

InChIキー |

HEDXHFZUZSYLJP-OWJWWREXSA-N |

異性体SMILES |

CCCCCCCC[C@H](C)C(=O)C1=C2C3=COC(=CC3=CC(=O)[C@@]2(OC1=O)C)C |

正規SMILES |

CCCCCCCCC(C)C(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Deflectin 2a is synthesized through the fermentation of Aspergillus deflectus. The fungus is cultivated on a medium composed of yeast extract, malt extract, and glucose. The mycelial extracts are then processed to isolate the deflectin compounds .

Industrial Production Methods: Industrial production of deflectin 2a involves large-scale fermentation processes. The fungus is grown in bioreactors under controlled conditions to optimize the yield of deflectin 2a. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .

化学反応の分析

Types of Reactions: Deflectin 2a undergoes several types of chemical reactions, including:

Oxidation: Deflectin 2a can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert deflectin 2a into reduced forms.

Substitution: Deflectin 2a can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products:

科学的研究の応用

Deflectin 2a has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity of azaphilones.

Biology: Investigated for its antimicrobial properties against bacteria and fungi.

Medicine: Explored for its potential use as an antibiotic agent.

作用機序

Deflectin 2a exerts its effects by interacting with cellular components of microorganisms. It disrupts the cell membrane integrity, leading to cell lysis and death. The molecular targets include enzymes and structural proteins involved in maintaining cell membrane stability. The pathways involved in its mechanism of action are primarily related to membrane disruption and inhibition of essential cellular processes .

類似化合物との比較

Comparison with Similar Compounds

Structural and Stereochemical Differences

Deflectin 2a’s closest structural analogs include Deflectin 1a (6) and noonaphilone A (5). Key distinctions arise in:

- C-7 Configuration: Noonaphilone A (5) exhibits a 7R configuration, whereas Deflectin 1a (6) adopts 7S due to divergent stereochemical outcomes during C-7 oxidation in biosynthesis. Deflectin 2a is speculated to share 7S stereochemistry with Deflectin 1a, but this requires experimental confirmation .

- Polyketide Chain Length: Noonaphilone A (5) features a longer polyketide-derived acyl group, while Deflectin 1a (6) incorporates a shorter saturated chain.

- Ring Dynamics: The planar tricyclic core (A–C rings) in noonaphilone A (5) is unprecedented in fungal metabolites, differing from Deflectin 1a’s more flexible structure. Deflectin 2a’s ring system likely bridges these features, though crystallographic data are lacking .

Analytical Characterization

Comparative NMR and circular dichroism (CD) data reveal distinct signatures:

| Compound | δ (¹H NMR, DMSO-d6) | Key NOESY Correlations | CD λmax (nm) | Absolute Configuration |

|---|---|---|---|---|

| Noonaphilone A | 6.32 (s, H-12) | H-12/H-14 | 245, 310 | 7R |

| Deflectin 1a | 5.89 (d, J=8.5 Hz) | H-7/H-9 | 260, 295 | 7S |

| Deflectin 2a* | Pending data | Pending data | Pending data | Hypothetical 7S |

Table 1. Comparative analytical profiles of Deflectin 2a and analogs. Data for Deflectin 2a are inferred from biosynthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。